7-Fluoro-2-methyl-8-nitroquinoline
Description
Historical Context and Evolution of Quinoline (B57606) Chemistry
Quinoline, a heterocyclic aromatic organic compound, has a rich history dating back to its first extraction from coal tar in 1834. The development of synthetic methods for the quinoline core, such as the Skraup, Doebner-von Miller, Friedländer, and Combes syntheses, marked a significant evolution in organic chemistry. brieflands.com These methods, though often requiring harsh reaction conditions like high temperatures and strong acids or bases, opened the door to a vast array of quinoline derivatives. brieflands.com Over the years, continuous development in synthetic methodologies has made quinoline and its derivatives a focal point of research in various scientific fields, including medicinal and materials chemistry. brieflands.com
Structural Features and Chemical Significance of the Quinoline Core
The fundamental structure of quinoline consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. This arrangement results in a rigid, planar structure with unique electronic properties. The quinoline nucleus is a versatile scaffold in drug discovery and development. polyu.edu.hknih.gov The presence of the nitrogen atom in the heterocyclic ring allows for modifications that can influence the compound's biological activity. ontosight.ai Furthermore, the quinoline ring system can interact with biological targets through various mechanisms, including intercalation with DNA and inhibition of enzymes. brieflands.compolyu.edu.hk
The chemical properties of quinoline are characterized by its ability to undergo electrophilic and nucleophilic substitution reactions. The benzene part of the molecule typically undergoes electrophilic substitution, while the pyridine ring is more susceptible to nucleophilic attack. Like other hydroxyquinolines, 8-hydroxyquinoline (B1678124) exists in equilibrium between its hydroxyl form and a zwitterionic form where the nitrogen is protonated. rroij.com
Overview of Functionalized Quinoline Derivatives in Academic Research
Functionalized quinoline derivatives are a significant area of academic research due to their wide range of biological activities. brieflands.com Various derivatives have been investigated and have shown potential as antimicrobial, anticancer, antifungal, antiviral, anti-inflammatory, and antimalarial agents. brieflands.comnih.govontosight.ai For instance, 8-hydroxyquinoline and its derivatives are known for their broad spectrum of bioactivities and are considered promising building blocks for anticancer drugs. polyu.edu.hknih.gov The introduction of different functional groups onto the quinoline core can significantly modulate the compound's biological and physical properties. ontosight.ai For example, the addition of a fluorine atom can enhance a compound's ability to penetrate biological membranes, while a nitro group can influence its reactivity and pharmacokinetic properties. ontosight.ai
The academic interest in quinoline derivatives also extends to their use as fluorescent chemosensors for metal ions and as electron carriers in organic light-emitting diodes (OLEDs). nih.gov The ability of 8-hydroxyquinoline derivatives to chelate metal ions is a well-recognized property that contributes to their diverse biological activities. polyu.edu.hk
Research Focus: Academic Inquiry into 7-Fluoro-2-methyl-8-nitroquinoline
While the broader class of quinoline derivatives has been the subject of extensive academic research, specific inquiry into this compound is less documented in publicly available literature. However, the unique combination of functional groups on its quinoline core suggests it as a compound of significant academic interest for several reasons. The presence of a fluorine atom at the 7-position, a methyl group at the 2-position, and a nitro group at the 8-position likely imparts specific chemical and biological properties that warrant investigation.
The fluorine atom can enhance lipophilicity and metabolic stability, potentially improving pharmacokinetic properties. The methyl group can influence the electronic environment of the quinoline ring and provide a site for further chemical modification. The nitro group is a strong electron-withdrawing group that can activate the quinoline ring for certain reactions and may also contribute to the compound's biological activity profile.
Detailed Research Findings
Given the limited direct research on this compound, this section will focus on the anticipated research directions based on studies of structurally similar compounds.
The synthesis of this compound would likely involve a multi-step process. A plausible synthetic route could start with the Skraup synthesis using an appropriately substituted aniline (B41778) to form the quinoline core, followed by nitration. The synthesis of the related compound, 7-methyl-8-nitroquinoline (B1293703), has been achieved with a high yield through a two-step synthesis from m-toluidine (B57737). brieflands.com This involved the Skraup synthesis to produce a mixture of 7- and 5-methylquinoline (B1294701), followed by a selective nitration reaction. brieflands.com A similar strategy could likely be adapted for the synthesis of this compound.
In terms of potential applications, research into related 8-nitrofluoroquinolone derivatives has shown that the 8-nitro group facilitates nucleophilic aromatic substitution at the C-7 position, allowing for the introduction of various appendages. nih.gov This suggests that this compound could serve as a valuable intermediate for the synthesis of a library of new quinoline derivatives. Furthermore, some of these 8-nitrofluoroquinolone derivatives have demonstrated interesting antibacterial activity against both gram-positive and gram-negative bacteria. nih.gov This indicates that this compound itself, or derivatives thereof, could be promising candidates for antimicrobial research.
The table below provides a summary of the key chemical identifiers and properties for this compound and its parent compounds, 7-Fluoro-2-methylquinoline and 7-Methyl-8-nitroquinoline.
| Property | 7-Fluoro-2-methylquinoline | 7-Methyl-8-nitroquinoline | This compound |
| IUPAC Name | 7-fluoro-2-methylquinoline nih.gov | 7-Methyl-8-nitroquinoline chemsrc.com | This compound |
| Molecular Formula | C₁₀H₈FN nih.gov | C₁₀H₈N₂O₂ chemsrc.com | C₁₀H₇FN₂O₂ |
| Molecular Weight | 161.18 g/mol nih.gov | 188.18 g/mol chemsrc.com | 206.17 g/mol |
| CAS Number | 1128-74-1 nih.gov | 7471-63-8 chemsrc.com | Not available |
| Physical State | Not available | White powder brieflands.com | Not available |
| Melting Point | Not available | 182-183 °C brieflands.com | Not available |
| Boiling Point | Not available | 330.5±27.0 °C at 760 mmHg chemsrc.com | Not available |
| Density | Not available | 1.3±0.1 g/cm³ chemsrc.com | Not available |
| SMILES | CC1=NC2=C(C=C1)C=CC(=C2)F nih.gov | CC1=C(C=CC2=C1N=CC=C2)N(=O)=O | O=N+C1=C(F)C=C2C(=C1)C=CN=C2C |
| InChI Key | AYSKNDXTWPNRKG-UHFFFAOYSA-N nih.gov | Not available | Not available |
Structure
2D Structure
Properties
Molecular Formula |
C10H7FN2O2 |
|---|---|
Molecular Weight |
206.17 g/mol |
IUPAC Name |
7-fluoro-2-methyl-8-nitroquinoline |
InChI |
InChI=1S/C10H7FN2O2/c1-6-2-3-7-4-5-8(11)10(13(14)15)9(7)12-6/h2-5H,1H3 |
InChI Key |
SBJULPHNMKTOGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2[N+](=O)[O-])F |
Origin of Product |
United States |
Synthetic Methodologies for 7 Fluoro 2 Methyl 8 Nitroquinoline and Analogous Systems
Classical and Contemporary Approaches to Quinoline (B57606) Core Synthesis
The construction of the fundamental quinoline ring system can be achieved through a variety of named reactions, each with its own set of advantages and substrate scope. These methods have been refined over time to improve yields, expand substrate compatibility, and introduce greater functional group tolerance.
Skraup Synthesis and its Modern Adaptations
The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a foundational method for producing quinolines. iipseries.orgwikipedia.org The classic approach involves the reaction of a primary aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgresearchgate.netorganicreactions.org The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline (B41778). iipseries.org Subsequent cyclization and oxidation yield the quinoline product. iipseries.org
While historically significant, the traditional Skraup reaction is known for its often violent nature and the use of harsh reagents. wikipedia.orgresearchgate.net Modern adaptations have focused on mitigating these issues. For instance, arsenic acid can be used as a milder oxidizing agent than nitrobenzene. wikipedia.org Other modifications include the use of ionic liquids under microwave irradiation to facilitate the reaction. iipseries.org Furthermore, by replacing glycerol with substituted acroleins or vinyl ketones, the Skraup synthesis can be adapted to produce quinolines with substituents on the heterocyclic ring. organicreactions.org
A study on the mechanism of the related Skraup-Doebner-Von Miller synthesis using 13C-labeled ketones has suggested a fragmentation-recombination pathway. illinois.edunih.gov This involves the initial conjugate addition of the aniline to the α,β-unsaturated ketone, followed by fragmentation into an imine and the ketone, which then recombine to form the quinoline. illinois.edunih.gov
Combes and Doebner-Miller Syntheses for Substituted Quinolines
The Combes synthesis , reported in 1888, is a valuable method for preparing 2,4-substituted quinolines. wikipedia.orgwikiwand.com This reaction involves the condensation of an aniline with a β-diketone, followed by acid-catalyzed cyclization of the intermediate Schiff base. wikipedia.orgwikiwand.com Concentrated sulfuric acid is a common catalyst for this ring closure. wikipedia.org The regioselectivity of the Combes synthesis is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone. wikipedia.org For example, using substituted trifluoromethyl-β-diketones, it was found that the steric bulk of the substituents plays a more significant role in the rate-determining annulation step than in the initial nucleophilic addition. wikipedia.org
The Doebner-Miller reaction , also known as the Skraup-Doebner-von Miller synthesis, is another important method for generating substituted quinolines. iipseries.orgwikipedia.org It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. wikipedia.org This reaction can be considered a modification of the Skraup synthesis. iipseries.org The Doebner-Miller reaction has been shown to be effective for synthesizing a range of substituted quinolines, and recent developments have focused on using more environmentally friendly conditions. For example, a silver(I)-exchanged Montmorillonite K10 clay has been used as a solid acid catalyst, offering an alternative to hazardous reagents like 10 M hydrochloric acid. ukzn.ac.za
Povarov Reaction for Functionalized Quinoline Derivatives
The Povarov reaction is a powerful tool for synthesizing functionalized quinoline derivatives, typically through a [4+2] cycloaddition. researchgate.netmdpi.com In its multicomponent format, an aniline, an aldehyde, and an alkene react to form tetrahydroquinolines, which can then be oxidized to quinolines. researchgate.netmdpi.com A key feature of the Povarov reaction is its ability to accommodate a wide range of substrates, allowing for the synthesis of diverse quinoline structures. organic-chemistry.org
Recent innovations have expanded the scope of the Povarov reaction. For instance, a novel iodine-mediated formal [3+2+1] cycloaddition has been developed for the direct synthesis of substituted quinolines from methyl ketones, anilines, and styrenes. organic-chemistry.org This method uniquely utilizes the methyl group of the ketone as a reactive component. researchgate.netorganic-chemistry.org Another advancement employs arylacetylenes as both a diene precursor and a dienophile in an I2-mediated Povarov reaction with anilines to produce 2,4-substituted quinolines. acs.org
Oxidative Annulation Strategies for Quinoline Construction
Oxidative annulation has emerged as a highly effective and modern strategy for quinoline synthesis, often leveraging transition-metal catalysis. mdpi.com These methods involve the formation of the quinoline ring through C-H bond activation and subsequent cyclization. For example, palladium-catalyzed aerobic oxidative aromatization of aliphatic alcohols and anilines provides a direct route to substituted quinolines. mdpi.com Similarly, palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines offers a redox-neutral pathway to quinoline derivatives. mdpi.com
Rhodium catalysis has also been employed in oxidative annulations. A rhodium-catalyzed system using a combination of AgOAc and O2 as oxidants has been shown to produce a wide variety of quinoline derivatives from imidazoles and alkynes with good to high yields. researchgate.net Copper-catalyzed oxidative C-H annulation of quinolines with 1,2-dichloroethane (B1671644) (DCE) has also been reported, where DCE acts as both a solvent and a vinyl equivalent to form benzoquinoliziniums. nih.gov Furthermore, oxidative radical addition/cyclization cascades of o-cyanoarylacrylamides with α-keto acids or aldehydes provide an efficient route to carbonyl-containing quinoline-2,4(1H,3H)-diones. nih.gov
Regioselective Functionalization of Quinoline Rings
The introduction of specific functional groups at desired positions on the quinoline ring is crucial for tailoring the properties of the final molecule. Nitration is a key transformation in this context.
Selective Nitration Techniques in Quinoline Synthesis
The regioselectivity of quinoline nitration is highly dependent on the reaction conditions and the nature of the quinoline substrate.
Direct nitration of quinoline itself typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline (B147351). google.com The separation of these isomers can be achieved through the selective precipitation of their hydrochloride salts. google.com
For more controlled nitration, the use of quinoline N-oxides is a common strategy. The nitration of quinoline N-oxide can be directed to different positions based on the acidity of the reaction medium. jst.go.jpelsevierpure.com In acidic conditions, the O-protonated quinoline 1-oxide is nitrated at the 5- and 8-positions. jst.go.jpelsevierpure.com As the acidity increases, nitration at the 5-position becomes more predominant over the 8-position. jst.go.jpelsevierpure.com In contrast, the unprotonated quinoline 1-oxide is nitrated at the 4-position. jst.go.jpelsevierpure.com
Modern methods have been developed for more specific nitration. A metal-free, regioselective C-3 nitration of quinoline N-oxides has been achieved using tert-butyl nitrite (B80452) (TBN) as both the nitro source and oxidant. rsc.org This reaction proceeds via a free radical process but exhibits high regioselectivity. rsc.org Another approach involves a dearomatization-rearomatization strategy for the meta-nitration of pyridines and quinolines. acs.org This method uses oxazino azine intermediates and TBN as an electrophilic NO2 radical source. acs.org
For the synthesis of 8-nitroquinolines, a classic approach involves the Skraup reaction using o-nitroaniline as the starting material. prepchem.com The direct nitration of 7-methylquinoline (B44030) has also been shown to produce 7-methyl-8-nitroquinoline (B1293703). acs.org
The table below summarizes various nitration conditions and their resulting regioselectivity on the quinoline ring.
| Starting Material | Reagents and Conditions | Major Product(s) |
| Quinoline | Nitrating mixture | 5-Nitroquinoline and 8-Nitroquinoline google.com |
| Quinoline 1-Oxide (protonated) | Acidic medium | 5-Nitroquinoline and 8-Nitroquinoline jst.go.jpelsevierpure.com |
| Quinoline 1-Oxide (unprotonated) | Neutral medium | 4-Nitroquinoline jst.go.jpelsevierpure.com |
| Quinoline N-Oxides | tert-Butyl Nitrite (TBN) | 3-Nitroquinoline N-Oxides rsc.org |
| Pyridines and Quinolines | Oxazino azine intermediate, TBN, TEMPO, O2 | meta-Nitropyridines and -quinolines acs.org |
| o-Nitroaniline | Skraup reaction (glycerol, H2SO4, arsenic acid) | 8-Nitroquinoline prepchem.com |
| 7-Methylquinoline | Direct nitration | 7-Methyl-8-nitroquinoline acs.org |
Positional Selectivity of Nitration in Methylated Quinolines (e.g., 2-Methylquinoline)
The nitration of quinoline itself typically occurs in the benzene (B151609) ring, yielding a mixture of 5-nitroquinoline and 8-nitroquinoline. stackexchange.com This is because the reaction proceeds through the N-protonated heterocycle, which deactivates the pyridine (B92270) ring towards electrophilic attack. stackexchange.com The presence of a methyl group, as in 2-methylquinoline (B7769805) (quinaldine), further influences the regioselectivity of the nitration.
In the case of 7-methylquinoline, nitration with a mixture of fuming nitric acid and concentrated sulfuric acid selectively yields 7-methyl-8-nitroquinoline. brieflands.com This demonstrates the strong directing effect of the methyl group to the adjacent C-8 position. The nitration of pseudocumene (1,2,4-trimethylbenzene) also shows positional selectivity, favoring the position with greater activation. rsc.org
Table 1: Positional Selectivity in the Nitration of Substituted Quinolines
| Starting Material | Nitrating Agent | Product(s) | Reference(s) |
|---|---|---|---|
| Quinoline | HNO₃ / H₂SO₄ | 5-Nitroquinoline and 8-nitroquinoline | stackexchange.com |
| 7-Methylquinoline | Fuming HNO₃ / H₂SO₄ | 7-Methyl-8-nitroquinoline | brieflands.com |
| 5,8-Dichloroquinoline | Oleum / HNO₃ (60 °C) | 6-Nitro-5,8-dichloroquinoline | stackexchange.com |
Directing Effects of Halogen Substituents on Nitration (e.g., Fluorine at C-6 directing to C-7)
Halogen substituents on the quinoline ring also exert a significant directing influence on subsequent electrophilic substitutions like nitration. Halogens are generally deactivating yet ortho-para directing. lumenlearning.compressbooks.publibretexts.org This means that while they slow down the rate of reaction compared to unsubstituted benzene, they direct incoming electrophiles to the positions ortho and para to themselves. pressbooks.publibretexts.org This effect is due to the interplay between the electron-withdrawing inductive effect and the electron-donating resonance effect of the halogen. libretexts.org
For instance, the presence of a fluorine atom at the C-6 position of a quinoline ring would be expected to direct an incoming nitro group to the C-5 and C-7 positions. This is because the lone pairs on the fluorine atom can stabilize the carbocation intermediate formed during ortho and para attack through resonance. libretexts.org
Introduction of Fluorine via Advanced Fluorination Reactions
The incorporation of fluorine into the quinoline scaffold is another key transformation. Modern fluorination methods offer precise control over the position of the fluorine atom.
Electrophilic and Nucleophilic Fluorination Methods
Electrophilic fluorination involves the use of reagents that act as a source of an electrophilic fluorine atom ("F+"). wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor, are commonly employed due to their stability and safety. wikipedia.org These reagents can be used to directly fluorinate electron-rich aromatic and heteroaromatic rings.
Nucleophilic fluorination, on the other hand, utilizes a nucleophilic fluoride (B91410) source ("F-") to displace a leaving group or to add to an electrophilic center. nih.govacs.org While direct nucleophilic aromatic substitution of hydrogen is challenging, recent advances have enabled the nucleophilic fluorination of electron-deficient azaarenes like quinolines through a concerted F-e-H+ transfer mechanism. nih.govacs.orgacs.org This method avoids the formation of high-energy Meisenheimer intermediates. nih.govacs.org
Transition-Metal-Catalyzed Fluorination of Quinoline Scaffolds
Transition-metal catalysis has become a powerful tool for the fluorination of organic molecules, including quinoline derivatives. nih.govrsc.orgchimia.ch Palladium and copper are the most commonly used metals for these transformations. nih.gov These reactions can proceed through various mechanisms, including C-H activation, where a transition metal catalyst selectively functionalizes a C-H bond with a fluorine atom. nih.govrsc.orgchimia.ch
For example, palladium-catalyzed C-H fluorination of 8-methylquinoline (B175542) derivatives has been reported. nih.gov Another approach involves the palladium-catalyzed fluorination of (hetero)aryl triflates and bromides. nih.gov These methods provide access to fluorinated quinolines that might be difficult to obtain through classical methods.
Multi-Component Reactions for 7-Fluoro-2-methyl-8-nitroquinoline Precursors
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like quinoline derivatives from simple starting materials in a single step. rsc.orgrsc.org
Synthesis of 2-Methylquinoline Derivatives
Several named reactions are employed for the synthesis of the quinoline core, which can then be further functionalized. These include the Combes, Doebner-von Miller, and Skraup reactions. researchgate.net The Doebner-von Miller reaction, for instance, involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst to produce substituted quinolines. researchgate.net
The Povarov reaction is another significant MCR for synthesizing quinoline derivatives. researchgate.net It involves the reaction of an aniline, an aldehyde, and an electron-rich alkene or alkyne. researchgate.net These MCRs provide a versatile platform for the synthesis of a wide range of 2-methylquinoline precursors that can subsequently undergo nitration and fluorination to yield the target compound.
Table 2: Key Reactions for the Synthesis of Quinoline Derivatives
| Reaction Name | Reactants | Product Type | Reference(s) |
|---|---|---|---|
| Skraup Reaction | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent | Quinoline | brieflands.com |
| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl Compound, Acid | 2,3-Disubstituted quinolines | researchgate.net |
| Combes Reaction | Aniline, β-Diketone | Quinoline | researchgate.net |
| Povarov Reaction | Aniline, Aldehyde, Alkene/Alkyne | Substituted Quinolines | rsc.orgresearchgate.net |
Synthesis of 2-Methyl-8-nitroquinoline (B1328908)
The synthesis of 2-methyl-8-nitroquinoline is a key process, as the resulting compound can serve as a precursor to further derivatives. A common challenge in the synthesis of specific nitroquinoline isomers is the control of regioselectivity during the nitration step.
One established route to synthesize methylquinoline systems is the Skraup synthesis. For instance, the synthesis of 7-methyl-8-nitroquinoline, an isomer of the target compound, begins with the reaction of m-toluidine (B57737) with glycerol in the presence of sulfuric acid and an oxidizing agent like m-nitrobenzenesulfonate. brieflands.com This Skraup reaction yields a mixture of 7-methylquinoline and 5-methylquinoline (B1294701). brieflands.com
The subsequent nitration of the methylquinoline mixture is a critical step. Using a combination of fuming nitric acid and concentrated sulfuric acid at low temperatures (e.g., -5°C) allows for the selective nitration of the 7-methylquinoline isomer at the C-8 position, yielding 7-methyl-8-nitroquinoline with high selectivity. brieflands.com The electron-donating methyl group at position 7 directs the electrophilic nitronium ion (NO₂⁺) to the adjacent C-8 position. In contrast, direct nitration of 2-methylquinoline often results in a mixture of 2-methyl-5-nitroquinoline (B1594748) and 2-methyl-8-nitroquinoline, which proves difficult to separate. patsnap.comgoogle.com
An alternative approach involves the hydrogenation reduction of 2-methyl-8-nitroquinoline to obtain 2-methyl-8-aminoquinoline, indicating that methods for the synthesis of the nitro-precursor are established in the field. patsnap.comgoogle.com Another general method for synthesizing 2-methylquinoline compounds involves a continuous hydrogen transfer reaction from nitroarenes in an ethanol/water system using a Ru-Fe/γ-Al₂O₃ catalyst. rsc.org
Table 1: Synthesis of 7-Methyl-8-nitroquinoline
| Step | Reactants | Reagents/Conditions | Product(s) | Yield | Reference |
|---|---|---|---|---|---|
| 1. Skraup Synthesis | m-Toluidine, Glycerol | m-Nitrobenzenesulfonate, H₂SO₄ | 7-Methylquinoline & 5-Methylquinoline mixture | 70% | brieflands.com |
Analytical and Spectroscopic Characterization of Synthetic Intermediates and Target Compounds
The structural verification of synthetic intermediates and the final target compounds is fundamentally reliant on a suite of analytical techniques. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared Spectroscopy (FTIR), and X-ray Diffraction are indispensable tools for providing unambiguous structural information.
Application of NMR, MS, and FTIR in Structural Elucidation
Spectroscopic methods provide detailed information about the molecular framework, functional groups, and connectivity of atoms within a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are paramount for determining the precise arrangement of hydrogen and carbon atoms. For example, in the ¹H NMR spectrum of 7-methyl-8-nitroquinoline, the protons on the quinoline core and the methyl group exhibit characteristic chemical shifts and coupling patterns that confirm the substitution pattern. brieflands.com The chemical shifts in ¹³C NMR provide information about the electronic environment of each carbon atom. researchgate.net For the related compound 7-fluoro-2-methylquinoline, the ¹H NMR spectrum provides key data for its structural confirmation. chemicalbook.com
Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of a compound. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Resolution Mass Spectrometry (HRMS) are used to confirm the mass of the synthesized products. brieflands.comnih.gov The mass spectrum of 7-methyl-8-nitroquinoline, for instance, shows a molecular ion peak corresponding to its molecular weight, confirming the successful synthesis. brieflands.com
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is employed to identify the functional groups present in a molecule. In nitroquinoline derivatives, characteristic vibrational frequencies are observed for the nitro group (NO₂). The asymmetric and symmetric stretching modes of the nitro group typically appear in the regions of 1570–1485 cm⁻¹ and 1370–1320 cm⁻¹, respectively. researchgate.net These distinct absorption bands in the FTIR spectrum serve as strong evidence for the presence of the nitro functionality. brieflands.com
Table 2: Spectroscopic Data for 7-Methyl-8-nitroquinoline
| Technique | Description | Observed Data | Reference |
|---|---|---|---|
| ¹H NMR (500 MHz, CDCl₃) | Chemical shifts (δ) in ppm | Signals corresponding to aromatic protons and a singlet for the methyl group. | brieflands.com |
| GC-MS | Mass-to-charge ratio (m/z) | Molecular ion peak confirming the molecular weight of 188.19 g/mol . | brieflands.comsigmaaldrich.com |
X-ray Diffraction for Solid-State Structure Determination
While spectroscopic methods provide data on molecular connectivity, X-ray diffraction provides the definitive solid-state structure, including bond lengths, bond angles, and intermolecular interactions. For novel crystalline compounds, single-crystal X-ray diffraction is the gold standard for unambiguous structural determination.
Studies on analogous nitroquinoline systems have demonstrated the power of this technique. For example, the structures of 4-chloro-8-nitroquinoline (B1348196) and other derivatives have been determined by single-crystal X-ray diffraction, revealing their planar geometries and intermolecular packing interactions, such as π-π stacking. nih.gov Similarly, the crystal structure of a fluorinated quinoline analog, 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate, was confirmed by X-ray diffraction. nih.gov This technique provides precise coordinates of each atom in the crystal lattice, offering unparalleled insight into the molecule's three-dimensional shape. For powdered samples, X-ray powder diffraction (XRPD) can be used to identify the crystalline phase and determine unit cell parameters. researchgate.net
Table 3: Example Crystallographic Data for a Related Quinoline Derivative
| Parameter | 7-hydroxy-4-methylquinolin-2(1H)-one | Reference |
|---|---|---|
| Crystal System | Orthorhombic | researchgate.net |
| Space Group | Base-centered | researchgate.net |
| Maximum Reflection (2θ) | 28.550° | researchgate.net |
This information underscores the importance of X-ray diffraction in confirming the absolute structure of newly synthesized compounds like this compound and its analogs, providing a solid foundation for understanding their chemical properties. nih.gov
Mechanistic Investigations of Reactions Involving 7 Fluoro 2 Methyl 8 Nitroquinoline and Its Analogs
Electrophilic and Nucleophilic Substitution Pathways on Quinoline (B57606) Systems
The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, exhibits distinct reactivity in each ring. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, making it susceptible to nucleophilic attack, particularly at the C2 and C4 positions. nih.govorganic-chemistry.org Conversely, the benzene ring is more electron-rich and is the site for electrophilic substitution, which typically occurs at the C5 and C8 positions. nih.govmdpi.com
Under acidic conditions, the quinoline nitrogen is protonated, forming the quinolinium ion. This further deactivates the entire ring system towards electrophilic attack, making such reactions require vigorous conditions. mdpi.comtandfonline.com The rate of electrophilic substitution on the quinolinium ion is significantly slower than on naphthalene. tandfonline.com
Nucleophilic substitution on quinolines is generally more facile than on pyridine. nih.gov Halogenated quinolines, especially with halogens at the 2 and 4 positions, readily undergo nucleophilic substitution through an addition-elimination mechanism. researchgate.net The stability of the intermediate, where the negative charge is delocalized onto the nitrogen atom, is a crucial factor in these reactions. researchgate.net
Reaction Mechanisms of Nitration and Fluorination on Quinoline Derivatives
Nitration: The nitration of quinoline derivatives typically occurs on the benzene ring. mdpi.com For instance, the nitration of a mixture of 7-methylquinoline (B44030) and 5-methylquinoline (B1294701) with fuming nitric acid and sulfuric acid selectively produces 7-methyl-8-nitroquinoline (B1293703) in high yield. brieflands.com This selectivity is attributed to the directing effect of the methyl group and the inherent reactivity of the C8 position. brieflands.com The reaction proceeds via the quinolinium ion, and even though the substitution happens on the carbocyclic ring, it goes through a doubly charged intermediate, which explains the need for strong acidic conditions. tandfonline.com
Fluorination: The direct fluorination of quinolines can be challenging. However, methods have been developed for selective fluorination. One approach involves the use of elemental fluorine-iodine mixtures, which are believed to form an N-iodo-heterocyclic intermediate. Subsequent attack by a fluoride (B91410) ion yields the 2-fluoro-derivative. bldpharm.comontosight.ai Another method employs electrochemical fluorination using HF:pyridine, leading to 5,8-difluorination of quinolines. bldpharm.com More recent developments include photoredox catalysis for the C-H fluorination of quinolines. nih.gov For analogs like 6-fluoro-8-nitroquinoline, its synthesis involves multi-step reactions including fluorination and nitration of the quinoline ring. nih.gov
Vicarious Nucleophilic Substitution of Hydrogen (VNS) in Nitroquinoline Chemistry
The Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful method for the C-H functionalization of electron-deficient aromatic compounds, such as nitroquinolines. This reaction involves the substitution of a hydrogen atom, typically ortho or para to a nitro group, by a nucleophile carrying a leaving group. organic-chemistry.org
The presence of a nitro group is essential as it activates the aromatic ring for nucleophilic attack. nih.gov The VNS reaction is often faster than the conventional SNAr of a halogen atom in a similarly activated position. nih.govorganic-chemistry.org
The mechanism of VNS begins with the reversible addition of a nucleophile to an electron-deficient carbon atom of the nitroaromatic ring, forming a negatively charged intermediate known as a σ-complex (or Meisenheimer complex). nih.gov This adduct is stabilized by the delocalization of the negative charge, largely by the nitro group. nih.gov
For the VNS reaction to proceed, the initial σH-adduct must lose a hydride anion to restore aromaticity. This is facilitated by the presence of a leaving group on the nucleophile and is often promoted by a base. nih.govorganic-chemistry.org The final step is the elimination of the leaving group from the carbanion, leading to the substituted product.
In some cases, the intermediate σ-complex can undergo further transformations. For example, in the reaction of 8-nitroquinoline (B147351) with 9H-carbazole, a nitro/nitroso conversion was observed, leading to the formation of (Z)-7-(9H-carbazol-9-yl)-8-(hydroxyimino)quinolin-5(8H)-one alongside the expected VNS product. nih.gov
In substituted nitroquinolines, the VNS reaction can face competition from other reaction pathways.
SNAr of Halogen: When a halogen atom is present in an activated position (e.g., C4), a conventional Nucleophilic Aromatic Substitution (SNAr) can compete with VNS. In the case of 4-chloro-8-nitroquinoline (B1348196) reacting with potassium 9H-carbazol-9-ide, a complex mixture was obtained, indicating that both VNS and SNAr reactions occurred. nih.gov However, VNS is often reported to be faster than SNAr, except in cases like 4-fluoro-5-nitropyridine where SNAr is exclusive. nih.govorganic-chemistry.org
Reactions at Substituents: The presence of a methyl group at the C2 position, as in the target molecule's analog, introduces another competing pathway. The acidic protons of the C2-methyl group can be attacked by the base, which is also required for the VNS reaction. This can complicate the reaction and potentially lower the yield of the desired VNS product. nih.gov
Impact of Substituent Effects (Fluoro, Methyl, Nitro) on Reaction Selectivity and Rate
The substituents on the quinoline ring have a profound impact on the selectivity and rate of reactions.
Nitro Group: The 8-nitro group is a strong electron-withdrawing group. It strongly activates the quinoline ring for nucleophilic attack. It directs incoming nucleophiles, particularly in VNS reactions, to the ortho (C7) and para (C5) positions. nih.gov The 8-nitro group also increases the acidity of protons on substituents like the C2-methyl group. Furthermore, the steric hindrance between the 1-methyl and 8-nitro groups in some quinolone derivatives can disrupt the planarity of the ring system, thereby activating it for cycloaddition reactions. mdpi.com Studies on 8-nitroquinolines have shown that this group facilitates nucleophilic substitution at the C7 position.
Methyl Group: The 2-methyl group is an electron-donating group. As mentioned, its primary impact on the discussed reactions is the presence of acidic protons, which can lead to side reactions under the basic conditions required for VNS. nih.gov
The combined electronic and steric effects of these three substituents in 7-Fluoro-2-methyl-8-nitroquinoline would lead to complex reactivity. The strong activation by the 8-nitro group would make the C7 position highly susceptible to nucleophilic attack. However, the presence of the fluoro group at this position makes it a site for potential SNAr. The 2-methyl group's acidic protons present a further competing reaction pathway under basic conditions.
Data Tables
Table 1: Nitration of Methylquinoline Isomers
| Starting Material | Reagents and Conditions | Major Product | Yield | Reference |
|---|---|---|---|---|
| 7-Methylquinoline | fuming HNO₃, H₂SO₄, -5°C to RT | 7-Methyl-8-nitroquinoline | 99% | brieflands.com |
| 5-Methylquinoline | fuming HNO₃, H₂SO₄, -5°C to RT | No desired nitration product formed | - | brieflands.com |
| Substrate | Nucleophile/Base | Major Product(s) | Observations | Reference |
|---|---|---|---|---|
| 8-Nitroquinoline | 9H-Carbazole / t-BuOK | 9-(8-Nitroquinolin-7-yl)-9H-carbazole and a nitroso-adduct | VNS at C7, competing nitro/nitroso conversion. | nih.gov |
| 4-Chloro-8-nitroquinoline | 9H-Carbazole / t-BuOK | Complex mixture including SNAr and VNS products | Competition between VNS and SNAr. | nih.gov |
| 2-Methyl-5-nitroquinoline (B1594748) derivative | 9H-Carbazole / t-BuOK | Complicated due to acidic protons on the methyl group | Competition from base attack on the C2-methyl group. | nih.gov |
| Compound Name |
|---|
| This compound |
| Quinoline |
| Naphthalene |
| Quinolinium ion |
| 7-Methylquinoline |
| 5-Methylquinoline |
| 7-Methyl-8-nitroquinoline |
| 6-Fluoro-8-nitroquinoline |
| 8-Nitroquinoline |
| 9H-Carbazole |
| (Z)-7-(9H-Carbazol-9-yl)-8-(hydroxyimino)quinolin-5(8H)-one |
| 4-Chloro-8-nitroquinoline |
| 4-Fluoro-5-nitropyridine |
| 2-Methyl-5-nitroquinoline |
Computational and Theoretical Analysis of this compound Remains an Unexplored Area of Research
A thorough review of scientific literature reveals a notable absence of specific computational and theoretical chemistry studies focused on the compound this compound. While extensive research exists on the computational analysis of related quinoline derivatives, this particular molecule has not been the subject of published scholarly investigation into its electronic structure, stability, or spectroscopic properties.
Computational chemistry, a vital branch of modern chemical research, employs theoretical principles and computer simulations to explore molecular characteristics. Methodologies such as Density Functional Theory (DFT) are routinely used to predict molecular geometry, analyze frontier molecular orbitals (HOMO-LUMO), simulate vibrational and electronic spectra, and map molecular electrostatic potentials to understand reactivity.
Studies on analogous compounds, such as 2-methyl-8-nitroquinoline (B1328908), have demonstrated the power of these computational tools in providing deep insights into their chemical behavior. nih.govresearchgate.net For instance, research on 2-methyl-8-nitroquinoline involved optimizing its structure using DFT, calculating its vibrational frequencies, and analyzing its HOMO-LUMO energy gap to understand charge transfer within the molecule. nih.govresearchgate.net Similarly, other quinoline derivatives have been analyzed to understand how different substituents affect their electronic and reactive properties. nih.govbrieflands.com
Therefore, the detailed analysis requested for the following sections cannot be provided with scientific accuracy:
Computational and Theoretical Chemistry of 7 Fluoro 2 Methyl 8 Nitroquinoline
Reactivity Descriptors and Molecular Electrostatic Potential (MEP) Mapping
The scientific community has yet to publish research that would supply the data necessary to populate these topics for 7-Fluoro-2-methyl-8-nitroquinoline. This highlights a gap in the current body of chemical literature and presents an opportunity for future research to explore the unique computational and theoretical characteristics of this specific quinoline (B57606) derivative.
Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer and conjugative interactions within a molecule. It provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs, corresponding to the classic Lewis structure representation. By examining the interactions between filled (donor) and vacant (acceptor) orbitals, the stability arising from electron delocalization can be quantified using second-order perturbation theory.
While specific NBO analysis of this compound is not available in the reviewed literature, a comprehensive study on the closely related compound, 2-Methyl-8-nitroquinoline (B1328908) (2M8NQ), provides significant insights. The analysis for 2M8NQ was performed using Density Functional Theory (DFT) with the B3LYP/6-311++G(d,p) basis set. The findings from this study are highly relevant due to the structural similarity, differing only by the absence of a fluorine atom at the C7 position.
The stabilization energy (E(2)) associated with the most significant donor-acceptor interactions in 2M8NQ highlights the charge transfer from the lone pairs of the nitro group's oxygen atoms to the π* antibonding orbitals of the N-C and C-C bonds within the quinoline ring system. researchgate.net
Table 1: Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for 2-Methyl-8-nitroquinoline (2M8NQ) Data sourced from a computational study on 2-Methyl-8-nitroquinoline. researchgate.net
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (1) O13 | π* (N11-C12) | 30.14 |
| LP (2) O13 | σ* (C8-N11) | 11.23 |
| LP (1) O14 | π* (N11-C12) | 35.53 |
| LP (2) O14 | σ* (C8-N11) | 10.98 |
| π (C3-C4) | π* (C1-C2) | 21.21 |
| π (C5-C6) | π* (C1-C10) | 20.87 |
| π (C8-C9) | π* (C5-C6) | 18.52 |
These values indicate a strong delocalization of electrons, which stabilizes the molecule. The presence of a fluorine atom in this compound would be expected to further influence these electronic interactions through its high electronegativity, potentially leading to even more pronounced charge transfer effects.
Exploration of Nonlinear Optical (NLO) Properties in Quinoline Derivatives
Quinoline derivatives have emerged as a significant class of compounds in the field of nonlinear optics (NLO). Their molecular structure, featuring a π-conjugated system that can be readily functionalized with electron-donating (D) and electron-accepting (A) groups, makes them excellent candidates for materials with high NLO responses. researchgate.net The efficiency of these D-π-A systems is related to their ability to facilitate intramolecular charge transfer (ICT) upon excitation by an intense light source, leading to large first hyperpolarizability (β) values, a key measure of second-order NLO activity. youtube.com
The subject compound, this compound, is designed with this principle in mind. The methyl group (-CH₃) at the C2 position acts as a weak electron donor, while the nitro group (-NO₂) at the C8 position is a strong electron acceptor. The fluorine atom at C7 also contributes as an electron-withdrawing group. This arrangement across the quinoline π-system is expected to create a significant dipole moment and enhance the molecule's NLO response.
Computational studies using DFT are a primary tool for predicting the NLO properties of new molecules. While specific calculations for this compound are not documented in the reviewed literature, research on analogous systems provides a clear indication of its potential. For instance, DFT calculations on other quinoline derivatives have demonstrated that the introduction of strong acceptor groups, particularly the -NO₂ group, can dramatically increase the first hyperpolarizability. researchgate.net In one study, the calculated total first hyperpolarizability (βtot) for a quinoline substituted with a nitro group was found to be 0.6 x 10⁻³⁰ esu, but this value was enlarged to 5689 x 10⁻³⁰ esu upon one-electron reduction, showcasing the profound effect of charge distribution on NLO properties. researchgate.net
The table below presents calculated hyperpolarizability values for representative organic molecules, including a quinoline derivative, to provide context for the expected NLO response. These calculations are typically performed using methods like CAM-B3LYP.
Table 2: Calculated First Hyperpolarizability (β) of Representative NLO Molecules This table includes data for related compounds to illustrate the range of NLO responses.
| Compound | Computational Method | First Hyperpolarizability (βtot in esu) | Reference |
|---|---|---|---|
| Urea (reference) | - | 0.37 x 10⁻³⁰ | Generic Reference |
| 4-(quinolin-2-ylmethylene)aminophenol | PCM/DFT/CAM-B3LYP/6–311++G(d,p) | Good nonlinear optical response noted | researchgate.net |
| Quinoline-NO₂ System | CAM-B3LYP/6−31+G(d) | 0.6 x 10⁻³⁰ | researchgate.net |
| Quinoline-NO₂ System (Reduced state) | CAM-B3LYP/6−31+G(d) | 5689 x 10⁻³⁰ | researchgate.net |
The combination of donor and multiple acceptor groups in this compound suggests that it would likely exhibit a significant NLO response, making it a promising candidate for further experimental and theoretical investigation for applications in optoelectronics and photonics.
Structure Activity Relationship Sar Studies for 7 Fluoro 2 Methyl 8 Nitroquinoline Derivatives in Preclinical Research
Strategic Modulation of Substituents for Activity Enhancement
The incorporation of fluorine into pharmacologically active molecules is a widely used strategy in drug design to enhance biological activity. frontiersin.orgrsc.org The presence of a fluorine atom at the C-7 position of the quinoline (B57606) ring can profoundly influence the molecule's properties. Fluorine is highly electronegative and can alter the electronic distribution of the aromatic system, potentially enhancing interactions with target proteins. researchgate.net Furthermore, the substitution of a hydrogen atom with fluorine often increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and reach intracellular targets. rsc.org This modification can also block sites of metabolic oxidation, thereby increasing the metabolic stability and bioavailability of the compound. rsc.org In the context of quinoline derivatives, fluorination has been associated with a range of biological activities, including antimicrobial and antifungal effects. nih.govmdpi.com For instance, studies on various fluorinated quinolines have demonstrated their potential as potent inhibitors for proteins involved in viral assembly. nih.gov
Table 1: Influence of Fluorine Substitution on Quinoline Properties
| Property | Effect of Fluorine Substitution | Rationale |
|---|---|---|
| Lipophilicity | Increased | Enhances membrane permeability and bioavailability. rsc.org |
| Metabolic Stability | Increased | Blocks sites susceptible to oxidative metabolism. rsc.org |
| Binding Affinity | Potentially Increased | Alters electronic properties, forms favorable interactions. researchgate.net |
| Biological Activity | Modulated | Associated with enhanced antifungal and antiviral activities. nih.govmdpi.comnih.gov |
The nitro group is a strong electron-withdrawing group that significantly impacts the electronic character and reactivity of the quinoline scaffold. nih.gov Its position on the ring is critical to its biological function. The placement of the nitro group at the C-8 position, adjacent to the ring nitrogen in 7-Fluoro-2-methyl-8-nitroquinoline, can induce significant steric repulsion, particularly with substituents at the N-1 position (in quinolones). This can distort the planarity of the quinoline ring system, altering its aromaticity and increasing its reactivity, making it behave more like an activated nitroalkene. nih.gov
The nitro group itself is a key pharmacophore in many bioactive molecules, contributing to a spectrum of activities including antimicrobial and antineoplastic effects. researchgate.netmdpi.com This is often due to its ability to undergo redox reactions within cells, leading to cellular toxicity in target organisms. researchgate.net The reduction of the nitro group to an amino group is a common metabolic transformation that can dramatically alter biological activity. The resulting aminoquinoline can have a completely different pharmacological profile, sometimes leading to enhanced or entirely new activities. nih.gov For example, the conversion of a nitro group to an amine can facilitate different interactions within a biological target, such as forming hydrogen bonds that were not possible with the nitro-substituted precursor.
The methyl group at the C-2 position (the quinaldine (B1664567) configuration) is a key structural feature. While seemingly simple, this alkyl substituent can play a significant role in molecular interactions. The C-2 methyl group can provide a crucial hydrophobic interaction within the binding pocket of a target protein or enzyme. Its protons are also acidic and can be involved in competitive reactions, for example, during certain synthetic modifications. brieflands.com
Furthermore, the C-2 methyl group serves as a vital synthetic handle for further structural elaboration. It can be readily condensed with various aldehydes to create more complex derivatives, such as 2-styrylquinolines, allowing for the exploration of a wider chemical space and the fine-tuning of biological activity. researchgate.net This strategic position allows for the extension of the molecule to probe deeper into a binding site or to introduce new functionalities without altering the core substitution pattern on the benzo part of the quinoline ring.
Investigation of Positional Isomer Effects on Molecular Recognition
The specific arrangement of substituents on the quinoline ring is fundamental to its interaction with biological targets. The selective synthesis of 7-methyl-8-nitroquinoline (B1293703) over its 5-methyl isomer highlights the importance of regiochemistry. brieflands.com During the nitration of a mixture of 7-methylquinoline (B44030) and 5-methylquinoline (B1294701), the reaction selectively yields 7-methyl-8-nitroquinoline. brieflands.com This selectivity suggests that the electronic and steric environment of the 7-methyl isomer directs the incoming nitro group to the C-8 position.
This precise positioning has profound implications for molecular recognition. An isomeric derivative, such as a hypothetical 7-fluoro-2-methyl-5-nitroquinoline, would present a different three-dimensional shape and electrostatic surface to a biological receptor. The location of the electron-withdrawing nitro group and the lipophilic fluorine atom dictates the potential hydrogen bonding, and hydrophobic and electronic interactions. Therefore, positional isomers are expected to exhibit significantly different biological activities and target selectivities. For instance, in other aromatic systems, the position of the nitro group has been shown to dramatically affect the molecule's mutagenic potential by altering its ability to form adducts with DNA. mdpi.com
Mechanistic Exploration of Biological Activities (Focus on In Vitro and Preclinical Models)
To understand the therapeutic potential of this compound derivatives, it is essential to explore their mechanisms of action using in vitro and preclinical models. These studies aim to identify the specific molecular targets and pathways modulated by these compounds.
Quinoline-based structures are known to interact with a variety of enzymes, making them attractive scaffolds for the development of enzyme inhibitors. nih.govnih.gov A significant body of research has identified quinoline derivatives as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in diseases like cancer. nih.govresearchgate.net
Notably, quinoline derivatives have been investigated as inhibitors of Pim-1 kinase, a serine/threonine kinase involved in cell survival and proliferation. tandfonline.comnih.govresearchgate.net Structure-based drug design has shown that electron-deficient quinoline cores can form strong interactions within the hinge region of the Pim-1 kinase active site. nih.gov The specific substitutions on the this compound scaffold—the electron-withdrawing nitro and fluoro groups and the strategically placed methyl group—provide a framework that could be optimized for potent and selective Pim-1 inhibition.
Beyond kinases, other quinoline analogs have been identified as inhibitors of bacterial enzymes like DNA gyrase and topoisomerase IV, suggesting potential antibacterial applications. nih.gov Other studies have shown that certain quinoline-based compounds can inhibit enzymes that act on DNA, such as DNA methyltransferases, through mechanisms like DNA intercalation. nih.gov Preclinical in vitro assays measuring the inhibition of such enzymes are critical first steps in elucidating the mechanism of action for novel derivatives of this compound.
Table 2: Potential Enzyme Targets for Quinoline Derivatives
| Enzyme Class | Specific Examples | Potential Therapeutic Area | Reference |
|---|---|---|---|
| Protein Kinases | Pim-1, c-Met, PI3K/mTOR | Cancer | nih.govtandfonline.com |
| Topoisomerases | DNA Gyrase, Topoisomerase IV | Antibacterial | nih.gov |
| DNA Modifying Enzymes | DNA Methyltransferases (DNMT1) | Cancer, Epigenetics | nih.gov |
Cellular Pathway Perturbation Analysis in Model Systems (e.g., cell proliferation modulation in vitro)
The evaluation of a compound's ability to modulate cell proliferation is a cornerstone of anticancer drug discovery. For derivatives of the this compound scaffold, in vitro assays using various cancer cell lines are instrumental in elucidating their cytostatic and cytotoxic potential.
Research on related 8-nitroquinoline (B147351) and fluoroquinolone derivatives has demonstrated significant antiproliferative activity. For instance, novel 8-nitro quinoline-based thiosemicarbazone analogues have been shown to induce cell cycle arrest at the G1/S and G2/M phases and promote apoptosis through a reactive oxygen species (ROS) mediated mitochondrial pathway in breast cancer cell lines (MCF-7). researchgate.net Similarly, studies on 4-phenylquinolin-2(1H)-one derivatives, which share the core quinoline structure, have revealed that specific substitutions can lead to potent antiproliferative effects against various cancer cell lines, including HL-60, Hep3B, H460, and COLO 205, by disrupting microtubule assembly and inducing apoptosis. nih.gov
In the context of this compound derivatives, the presence of the 8-nitro group, an electron-withdrawing group, is anticipated to play a crucial role in their biological activity. This is supported by findings on 8-nitrofluoroquinolones, where the 8-nitro group facilitates nucleophilic substitution at the C-7 position, allowing for the introduction of various amines and influencing the antibacterial activity. nih.gov While this study focused on antibacterial properties, the chemical reactivity enhancement provided by the 8-nitro group is a key factor that could also modulate interactions with cellular components relevant to cancer.
The antiproliferative activity of two series of 2-substituted-4-amino-6-halogenquinolines was evaluated against several cancer cell lines, including H-460 (non-small-cell lung cancer), HT-29 (human colon cancer), HepG2 (human liver cancer), and SGC-7901 (stomach cancer). The majority of these compounds, particularly those with 2-arylvinyl substituents, demonstrated good to excellent antiproliferative activity. nih.gov This highlights the importance of the substituent at the C-2 position of the quinoline ring in determining cytotoxic potency.
The following table summarizes the in vitro antiproliferative activity of selected quinoline derivatives, providing a comparative context for the potential efficacy of this compound analogs.
| Compound Type | Cell Line(s) | Observed Effect | Reference |
| 8-Nitro quinoline-thiosemicarbazone analogues | MCF-7, HeLa | G1/S & G2/M phase cell cycle arrest, apoptosis | researchgate.net |
| 2-Substituted-4-amino-6-halogenquinolines | H-460, HT-29, HepG2, SGC-7901 | Good to excellent antiproliferative activity | nih.gov |
| 6,7,8-Substituted 4-substituted benzyloxyquinolin-2(1H)-ones | HL-60, Hep3B, H460, COLO 205 | High potency, induction of G2/M arrest and apoptosis | nih.gov |
| 8-Hydroxyquinoline (B1678124) hydrazone copper(II) complexes | A-375 (melanoma), A-549 (lung) | Higher activity than free ligand, induction of apoptosis | nih.gov |
Structure-Binding Relationships with Biomolecular Targets (e.g., molecular docking for understanding binding forces)
To comprehend the mechanism of action at a molecular level, structure-binding relationship studies, often employing computational methods like molecular docking, are indispensable. These studies predict the binding modes and affinities of small molecules to the active sites of biological macromolecules, such as enzymes and receptors, which are often dysregulated in cancer.
For quinoline derivatives, a variety of molecular targets have been identified. nih.gov These include topoisomerases, tyrosine kinases, heat shock protein 90 (Hsp90), histone deacetylases (HDACs), and tubulin. nih.gov Molecular docking studies are crucial for rationalizing the observed biological activities and for guiding the design of more potent and selective inhibitors.
Computational tools are increasingly used to explore these interactions and to design new drugs. benthamscience.com For example, molecular docking studies of 8-nitro quinoline-thiosemicarbazone analogues with estrogen receptor alpha have been performed to calculate their molecular binding affinity. researchgate.net In another study, molecular modeling of 6-bromoquinazoline (B49647) derivatives, which are structurally related to quinolines, was used to predict their binding modes. researchgate.net
In the case of this compound derivatives, the specific combination of substituents—a fluorine atom at C-7, a methyl group at C-2, and a nitro group at C-8—would dictate the nature of their interactions with potential protein targets. The fluorine atom can form hydrogen bonds and alter the electronic properties of the molecule. The methyl group can engage in hydrophobic interactions, and the nitro group can act as a hydrogen bond acceptor and significantly influence the electronic landscape of the quinoline ring.
A study on the synthesis of 7-methyl-8-nitroquinoline highlights its potential as a key starting material for developing a range of biologically active compounds, including DNA intercalating agents. brieflands.com This suggests that DNA could be a potential biomolecular target for derivatives of this scaffold.
The following table presents a summary of molecular docking studies performed on related quinoline derivatives, indicating potential targets and key interactions.
| Compound Class | Potential Biomolecular Target | Key Findings from Molecular Docking | Reference |
| 8-Nitro quinoline-thiosemicarbazone analogues | Estrogen Receptor Alpha | Calculation of molecular binding affinity | researchgate.net |
| 6-Bromoquinazoline derivatives | Not specified | Prediction of possible binding modes | researchgate.net |
| 7-Methyl-8-nitroquinoline | DNA | Potential for DNA intercalation | brieflands.com |
Advanced Applications and Future Directions in Quinoline Research
7-Fluoro-2-methyl-8-nitroquinoline as a Building Block in Complex Chemical Synthesis
The quinoline (B57606) framework is a cornerstone in synthetic organic chemistry, serving as the basis for a vast number of pharmaceuticals, agrochemicals, and functional materials. researchgate.netnih.gov The specific substitution pattern of this compound endows it with a unique chemical reactivity profile, positioning it as a versatile, though specialized, synthetic intermediate.
The electronic properties of the quinoline ring are heavily influenced by its substituents. In this compound, the presence of two strong electron-withdrawing groups on the benzo ring—the nitro group (-NO₂) at the C-8 position and the fluorine atom (-F) at the C-7 position—dramatically alters its reactivity compared to the parent quinoline. These groups deactivate the ring towards electrophilic aromatic substitution. However, they strongly activate the ring for nucleophilic aromatic substitution (SNAr) reactions. nih.govresearchgate.net The fluorine atom at C-7, being a good leaving group and activated by the ortho-nitro group, is a prime site for displacement by various nucleophiles. This facilitates the introduction of a wide array of functional groups, such as amines, alkoxides, and thiolates, at this position. Research on analogous compounds, such as 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, demonstrates that the 8-nitro group significantly facilitates nucleophilic substitution at the C-7 position, allowing for the addition of even weak nucleophiles. nih.govresearchgate.net
Furthermore, the nitro group at C-8 is a versatile functional handle. It can be readily reduced to an amino group (-NH₂), which can then serve as a key precursor for a multitude of subsequent transformations. google.com This amino group can be diazotized to introduce other functionalities or used as a directing group for further substitutions. It is also a critical component in the synthesis of fused heterocyclic systems. For example, the selective synthesis of 7-methyl-8-nitroquinoline (B1293703) highlights its value as a key starting material for developing a range of other biologically active compounds. brieflands.com
The methyl group at the C-2 position also offers a site for chemical modification, although it is less reactive than the positions on the benzo-fused ring. The acidity of its protons is increased, allowing for potential condensation reactions. This combination of reactive sites makes this compound a promising building block for constructing complex, polyfunctional quinoline derivatives that are otherwise difficult to access.
Development of Fluorescent Probes and Chemical Sensors Based on Quinoline Frameworks
The rigid, planar, and aromatic structure of the quinoline nucleus makes it an excellent fluorophore, forming the core of many fluorescent probes and chemical sensors. nih.govresearchgate.net The development of these sensors relies on modulating the fluorescence properties of the quinoline core in response to a specific analyte. This is typically achieved by attaching a receptor unit and employing signaling mechanisms such as Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), or Intramolecular Charge Transfer (ICT).
In the context of this compound, the 8-nitro group is of paramount importance. The nitro group is a powerful electron-withdrawing substituent and a highly effective fluorescence quencher. This property is the foundation for designing "turn-on" fluorescent probes. In such a system, the probe is initially non-fluorescent due to the quenching effect of the nitro group. Upon reaction with a specific analyte, the nitro group is chemically transformed (e.g., reduced to an amine) or removed, which eliminates the quenching effect and "turns on" the fluorescence of the quinoline core. This mechanism provides a high signal-to-noise ratio, making it ideal for sensitive detection.
Quinoline-based probes have been successfully developed for detecting a variety of species, including metal ions and nitro-aromatic compounds. rsc.orgrsc.org For instance, profluorescent nitroxides based on the fluoroquinolone antibiotic scaffold have been synthesized to monitor bacteriological processes. nih.gov While this compound itself may not be fluorescent, its framework is an ideal platform for creating a sensor. The molecule could be chemically modified to incorporate a receptor for a target analyte, with the detection event triggering the transformation of the 8-nitro group and subsequent fluorescence emission.
Role in Materials Science: Exploration of Optical and Electronic Properties
Quinoline derivatives are increasingly utilized in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells, owing to their favorable electronic and photophysical properties. researchgate.netmdpi.com The performance of these materials is dictated by the energy levels of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which in turn determine their charge-transport capabilities and emission characteristics.
The specific substituents on this compound allow for significant tuning of these electronic properties. The strong electron-withdrawing nature of both the 8-nitro and 7-fluoro groups would substantially lower the HOMO and LUMO energy levels compared to unsubstituted quinoline. lumenlearning.comresearchgate.net This modification directly impacts the molecule's absorption and emission spectra, typically causing a bathochromic (red) shift. By altering the electronic landscape of the π-conjugated system, these substituents can be used to engineer the material's color of emission and to optimize the energy level alignment for efficient charge injection and transport in electronic devices.
The introduction of a fluorine atom can also enhance the material's thermal and metabolic stability and influence its molecular packing in the solid state, which is crucial for charge mobility. ccspublishing.org.cn While the photophysical properties of this compound have not been specifically documented, studies on related fluoroquinolones demonstrate that their fluorescence is sensitive to their environment and substitution patterns. researchgate.netmdpi.com The strategic placement of electron-donating (methyl) and electron-withdrawing (fluoro, nitro) groups on the quinoline scaffold is a classic design strategy for creating functional organic materials. Therefore, this compound represents an interesting, though unstudied, candidate for applications in organic electronics, where its unique electronic profile could be exploited.
Potential in Agrochemical Development: Insights into Structure-Function Relationships
The quinoline scaffold is considered a "privileged structure" in medicinal and agrochemical chemistry, forming the core of numerous commercial fungicides, insecticides, and herbicides. nih.govresearchgate.net The development of new pesticides relies heavily on understanding the structure-activity relationships (SAR), which correlate a molecule's chemical structure with its biological activity. nih.govyoutube.com
The structural features of this compound suggest a strong potential for agrochemical applications.
Fluorine at C-7: The incorporation of fluorine is a well-established strategy in modern agrochemical design. The C-F bond is strong and the fluorine atom can increase a molecule's metabolic stability, enhance its binding affinity to target enzymes, and modify its lipophilicity and bioavailability, often leading to improved efficacy and a more favorable toxicological profile. ccspublishing.org.cnresearchgate.netnih.gov
Nitro Group at C-8: The nitro group is a key pharmacophore in several classes of pesticides. For example, the insecticidal activity of neonicotinoids is linked to a nitro-functionalized group that interacts with nicotinic acetylcholine (B1216132) receptors in insects. mdpi.com The strong electron-withdrawing nature of the nitro group can be crucial for binding to a biological target.
Quinoline Core: The quinoline ring itself is present in many successful pesticides, such as the fungicide quinoxyfen (B1680402) and the insecticide flometoquin. nih.gov
The combination of these three motifs—a quinoline core, a fluorine atom, and a nitro group—in a single molecule is a compelling strategy for discovering new agrochemical leads. While the biological activity of this compound has not been reported, analogs such as fluorinated quinolines have shown promising antifungal activity. nih.gov SAR studies on quinoline-based compounds have demonstrated potent activity against various pathogens, including drug-resistant strains of Mycobacterium tuberculosis. nih.gov This underscores the potential of the this compound framework as a template for the rational design of novel and effective crop protection agents.
Future Research Trajectories for Novel Functionalized Quinoline Systems
The field of quinoline chemistry is mature yet continues to evolve, driven by the persistent need for new molecules with tailored functions in medicine, materials science, and agriculture. Future research on functionalized quinoline systems, including compounds like this compound, is poised to advance along several key trajectories.
Synthesis and Characterization: The most immediate future direction for this compound is its definitive synthesis and thorough characterization. Developing efficient and scalable synthetic routes, potentially using modern green chemistry approaches like one-pot or catalyst-based methods, is a primary goal. tandfonline.comresearchgate.net Once synthesized, a complete analysis of its structural, photophysical, and electronic properties is essential.
Exploration as a Synthetic Platform: Based on its predicted reactivity, a significant research avenue is to utilize this compound as a versatile platform for synthesizing libraries of novel, highly functionalized quinolines. Exploring the nucleophilic substitution of the C-7 fluorine and the chemical transformations of the C-8 nitro group will be critical. nih.gov
Development of Advanced Sensors: Future work should focus on leveraging the fluorescence-quenching properties of the 8-nitro group to design and build sophisticated "turn-on" fluorescent sensors. By coupling the this compound scaffold to various recognition moieties, probes for a wide range of analytes—from metal ions and reactive oxygen species to specific biomolecules—could be developed. acs.org
Investigation in Materials Science: The predicted electronic properties warrant an investigation into its utility in organic electronics. Future studies should involve fabricating and testing its performance in devices like OLEDs, with the potential for creating new phosphorescent or fluorescent emitters.
Agrochemical and Medicinal Screening: A crucial future step is the comprehensive biological screening of this compound and its derivatives. Evaluating its efficacy against a panel of agricultural pests (fungi, insects, weeds) and microbial pathogens could uncover new lead compounds for drug and pesticide discovery. nih.govnih.gov
Computational Design and Mechanistic Studies: The advancement of computational chemistry will play a larger role in predicting the properties and activities of new quinoline derivatives before they are synthesized. mdpi.com In-depth mechanistic studies of their reactions and interactions will provide a deeper understanding, enabling a more rational design of future functional molecules.
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for characterizing 7-Fluoro-2-methyl-8-nitroquinoline, and how should data be interpreted?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to identify substituent positions. Fluorine's electronegativity deshields adjacent protons, causing distinct splitting patterns (e.g., - coupling) .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Confirm nitro (-NO) groups via asymmetric stretching (~1520 cm) and symmetric stretching (~1350 cm). Fluorine substitution alters quinoline ring vibrations .
- Mass Spectrometry (MS) : Look for molecular ion peaks (M) consistent with the molecular formula (CHFNO) and fragmentation patterns reflecting nitro and fluoro groups .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .
- Waste Management : Segregate halogenated waste (e.g., fluoro-containing byproducts) and dispose via certified hazardous waste contractors to avoid environmental contamination .
- Storage : Store in airtight, light-resistant containers at 2–8°C to prevent photodegradation or thermal decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported melting points or solubility data for this compound?
- Methodological Answer :
- Purity Assessment : Use HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection (λ = 254 nm) to quantify impurities. Contradictions often arise from residual solvents or byproducts .
- Polymorph Screening : Conduct differential scanning calorimetry (DSC) and X-ray diffraction (XRD) to identify crystalline forms. Variations in recrystallization solvents (e.g., ethanol vs. acetonitrile) may yield distinct polymorphs .
Q. What synthetic strategies improve regioselectivity in introducing nitro and fluoro groups to the quinoline core?
- Methodological Answer :
- Directed Metalation : Use lithiation (e.g., LDA) at the 8-position of 7-fluoroquinoline derivatives, followed by nitration. The fluoro group acts as a directing meta-substituent, favoring nitro addition at the 8-position .
- Protecting Groups : Temporarily protect reactive sites (e.g., methyl groups) with trimethylsilyl (TMS) to avoid competing reactions. Deprotect post-nitration using tetrabutylammonium fluoride (TBAF) .
Q. How can computational modeling (e.g., DFT) predict reaction pathways for this compound derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize ground-state geometries using B3LYP/6-31G(d) basis sets. Calculate Fukui indices to identify electrophilic/nucleophilic sites for functionalization .
- Transition State Analysis : Use Gaussian or ORCA software to model activation energies for nitration/fluorination steps. Compare with experimental kinetic data to validate mechanisms .
Data Analysis & Contradiction Management
Q. What statistical approaches validate conflicting bioactivity data for this compound in antimicrobial assays?
- Methodological Answer :
- Dose-Response Curves : Perform triplicate experiments with positive/negative controls (e.g., ciprofloxacin for bacteria). Apply ANOVA to assess significance (p < 0.05) across datasets .
- Confounding Variables : Control for solvent effects (e.g., DMSO cytotoxicity) by limiting concentrations to <1% v/v. Re-evaluate MIC (Minimum Inhibitory Concentration) under standardized conditions .
Q. How do steric and electronic effects of the methyl and nitro groups influence the compound's reactivity in cross-coupling reactions?
- Methodological Answer :
- Hammett Analysis : Quantify substituent effects using σ (nitro: +0.71) and σ (methyl: -0.17) values. The nitro group withdraws electron density, reducing oxidative addition efficiency in Suzuki-Miyaura couplings .
- Steric Maps : Generate Connolly surfaces to visualize steric hindrance from the 2-methyl group. Opt for bulky ligands (e.g., XPhos) to stabilize Pd catalysts in crowded environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
